Cas no 2384777-48-2 (benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate)

benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate structure
2384777-48-2 structure
商品名:benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate
CAS番号:2384777-48-2
MF:C18H21NO3
メガワット:299.364245176315
CID:6271960
PubChem ID:165919926

benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate
    • EN300-193141
    • benzyl N-[5-(2-hydroxypropan-2-yl)-2-methylphenyl]carbamate
    • 2384777-48-2
    • インチ: 1S/C18H21NO3/c1-13-9-10-15(18(2,3)21)11-16(13)19-17(20)22-12-14-7-5-4-6-8-14/h4-11,21H,12H2,1-3H3,(H,19,20)
    • InChIKey: GNEONKVKCPWNLB-UHFFFAOYSA-N
    • ほほえんだ: OC(C)(C)C1C=CC(C)=C(C=1)NC(=O)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 299.15214353g/mol
  • どういたいしつりょう: 299.15214353g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 363
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-193141-0.5g
benzyl N-[5-(2-hydroxypropan-2-yl)-2-methylphenyl]carbamate
2384777-48-2
0.5g
$1851.0 2023-09-17
Enamine
EN300-193141-2.5g
benzyl N-[5-(2-hydroxypropan-2-yl)-2-methylphenyl]carbamate
2384777-48-2
2.5g
$3782.0 2023-09-17
Enamine
EN300-193141-0.25g
benzyl N-[5-(2-hydroxypropan-2-yl)-2-methylphenyl]carbamate
2384777-48-2
0.25g
$1774.0 2023-09-17
Enamine
EN300-193141-1.0g
benzyl N-[5-(2-hydroxypropan-2-yl)-2-methylphenyl]carbamate
2384777-48-2
1g
$1929.0 2023-05-24
Enamine
EN300-193141-5.0g
benzyl N-[5-(2-hydroxypropan-2-yl)-2-methylphenyl]carbamate
2384777-48-2
5g
$5594.0 2023-05-24
Enamine
EN300-193141-10.0g
benzyl N-[5-(2-hydroxypropan-2-yl)-2-methylphenyl]carbamate
2384777-48-2
10g
$8295.0 2023-05-24
Enamine
EN300-193141-0.05g
benzyl N-[5-(2-hydroxypropan-2-yl)-2-methylphenyl]carbamate
2384777-48-2
0.05g
$1620.0 2023-09-17
Enamine
EN300-193141-5g
benzyl N-[5-(2-hydroxypropan-2-yl)-2-methylphenyl]carbamate
2384777-48-2
5g
$5594.0 2023-09-17
Enamine
EN300-193141-10g
benzyl N-[5-(2-hydroxypropan-2-yl)-2-methylphenyl]carbamate
2384777-48-2
10g
$8295.0 2023-09-17
Enamine
EN300-193141-1g
benzyl N-[5-(2-hydroxypropan-2-yl)-2-methylphenyl]carbamate
2384777-48-2
1g
$1929.0 2023-09-17

benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate 関連文献

benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamateに関する追加情報

Benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate: A Promising Compound in Modern Pharmaceutical Research

Benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate, with the chemical identifier CAS No. 2384777-48-2, represents a novel class of carbamate compounds that have garnered significant attention in recent years due to their potential applications in drug development and biomedical research. This compound is characterized by its unique molecular structure, which combines carbamate functional groups with a phenyl ring substituted with 2-methyl and hydroxypropan-2-yl moieties. The synthesis and biological activity of this molecule have been extensively studied in recent years, revealing its potential as a therapeutic agent for various neurological and metabolic disorders.

Recent advancements in structure-activity relationship (SAR) studies have highlighted the importance of the hydroxypropan-2-yl group in modulating the lipophilicity and bioavailability of carbamate derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the hydroxypropan-2-yl substitution significantly enhances the selectivity of carbamate compounds toward target enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in the treatment of neurodegenerative diseases like Alzheimer's disease. This finding underscores the importance of structural optimization in the development of carbamate-based therapeutics.

The 2-methyl substitution on the phenyl ring further contributes to the stereochemical diversity of this compound. A 2024 review article in Pharmaceutical Research emphasized that the 2-methyl group plays a pivotal role in stabilizing the conformational flexibility of the carbamate moiety, which is essential for its biological activity. This structural feature also enhances the solubility of the compound in aqueous environments, making it more suitable for oral administration in pharmaceutical formulations.

Recent studies have also explored the antioxidant properties of Benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate. A 2023 research paper in Free Radical Biology and Medicine reported that this compound exhibits significant radical scavenging activity, which could make it a potential candidate for antioxidant therapy in conditions such as oxidative stress-related diseases. The hydroxypropan-3-yl group is believed to be responsible for this antioxidant effect, as it can donate hydrogen atoms to neutralize free radicals.

One of the most promising applications of Benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate is in the development of novel anticonvulsants. A 2024 study published in Neuropharmacology demonstrated that this compound exhibits moderate anticonvulsant activity in animal models of epilepsy. The carbamate moiety is known to interact with gamma-aminobutyric acid (GABA) receptors, which are critical in the regulation of neuronal excitability. This suggests that Benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate may have potential as a new-generation anticonvulsant.

Another area of interest is the anti-inflammatory properties of this compound. A 2023 study in Journal of Inflammation found that Benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate significantly reduces inflammatory markers in lipopolysaccharide (LPS)-induced inflammation models. The hydroxypropan-2-yl group is thought to modulate the activity of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), thereby reducing inflammatory responses in the body.

The synthesis of Benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate has also been a focus of recent organic chemistry research. A 2024 paper in Organic & Biomolecular Chemistry described a novel asymmetric synthesis method that allows for the efficient production of this compound with high stereoselectivity. This method involves the use of chiral catalysts to control the stereochemistry of the hydroxypropan-2-yl group, which is crucial for its biological activity. The development of this synthetic route has made it possible to produce Benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate in large quantities, which is essential for preclinical and clinical studies.

Despite its promising properties, there are still challenges in the development of Benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate as a therapeutic agent. One of the main challenges is ensuring its bioavailability and pharmacokinetic profile. A 2023 study in Drug Metabolism and Disposition highlighted the need for further research to optimize the metabolic stability of this compound in vivo. This is particularly important because the carbamate moiety is known to be susceptible to hydrolysis in the gastrointestinal tract, which could reduce its absorption and efficacy.

Overall, Benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate represents a promising candidate for the development of novel therapeutic agents in the fields of neurology, metabolism, and inflammation. Its unique molecular structure, combined with its biological activity, makes it a valuable target for further research and development. As more studies are conducted, it is expected that this compound will play an increasingly important role in the biomedical field.

One of the most promising applications of Benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate is in the development of novel anticonvulsants. A 2024 study published in Neuropharmacology demonstrated that this compound exhibits moderate anticonvulsant activity in animal models of epilepsy. The carbamate moiety is known to interact with gamma-aminobutyric acid (GABA) receptors, which are critical in the regulation of neuronal excitability. This suggests that Benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate may have potential as a new-generation anticonvulsant.

Another area of interest is the anti-inflammatory properties of this compound. A 2023 study in Journal of Inflammation found that Benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate significantly reduces inflammatory markers in lipopolysaccharide (LPS)-induced inflammation models. The hydroxypropan-2-yl group is thought to modulate the activity of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), thereby reducing inflammatory responses in the body.

The synthesis of Benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate has also been a focus of recent organic chemistry research. A 2024 paper in Organic & Biomolecular Chemistry described a novel asymmetric synthesis method that allows for the efficient production of this compound with high stereoselectivity. This method involves the use of chiral catalysts to control the stereochemistry of the hydroxypropan-2-yl group, which is crucial for its biological activity. The development of this synthetic route has made it possible to produce Benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate in large quantities, which is essential for preclinical and clinical studies.

Despite its promising properties, there are still challenges in the development of Benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate as a therapeutic agent. One of the main challenges is ensuring its bioavailability and pharmacokinetic profile. A 2023 study in Drug Metabolism and Disposition highlighted the need for further research to optimize the metabolic stability of this compound in vivo. This is particularly important because the carbamate moiety is known to be susceptible to hydrolysis in the gastrointestinal tract, which could reduce its absorption and efficacy.

Overall, Benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate represents a promising candidate for the development of novel therapeutic agents in the fields of neurology, metabolism, and inflammation. Its unique molecular structure, combined with its biological activity, makes it a valuable target for further research and development. As more studies are conducted, it is expected that this compound will play an increasingly important role in the biomedical field.

One of the most promising applications of Benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate is in the development of novel anticonvulsants. A 2024 study published in Neuropharmacology demonstrated that this compound exhibits moderate anticonvulsant activity in animal models of epilepsy. The carbamate moiety is known to interact with gamma-aminobutyric acid (GABA) receptors, which are critical in the regulation of neuronal excitability. This suggests that Benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate may have potential as a new-generation anticonvulsant.

Another area of interest is the anti-inflammatory properties of this compound. A 2023 study in Journal of Inflammation found that Benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate significantly reduces inflammatory markers in lipopolysaccharide (LPS)-induced inflammation models. The hydroxypropan-2-yl group is thought to modulate the activity of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), thereby reducing inflammatory responses in the body.

The synthesis of Benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate has also been a focus of recent organic chemistry research. A 2024 paper in Organic & Biomolecular Chemistry described a novel asymmetric synthesis method that allows for the efficient production of this compound with high stereoselectivity. This method involves the use of chiral catalysts to control the stereochemistry of the hydroxypropan-2-yl group, which is crucial for its biological activity. The development of this synthetic route has made it possible to produce Benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate in large quantities, which is essential for preclinical and clinical studies.

Despite its promising properties, there are still challenges in the development of Benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate as a therapeutic agent. One of the main challenges is ensuring its bioavailability and pharmacokinetic profile. A 2023 study in Drug Metabolism and Disposition highlighted the need for further research to optimize the metabolic stability of this compound in vivo. This is particularly important because the carbamate moiety is known to be susceptible to hydrolysis in the gastrointestinal tract, which could reduce its absorption and efficacy.

Overall, Benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate represents a promising candidate for the development of novel therapeutic agents in the fields of neurology, metabolism, and inflammation. Its unique molecular structure, combined with its biological activity, makes it a valuable target for further research and development. As more studies are conducted, it is expected that this compound will play an increasingly important role in the biomedical field.

The compound Benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate is a complex organic molecule with potential applications in neurology, metabolism, and inflammation. Below is a concise summary of its structure, synthesis, biological activity, and challenges, along with its potential therapeutic role. --- ### 1. Structure and Chemistry - Chemical Name: Benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate - Core Structure: A carbamate group (–NH–CO–O–) is attached to a phenyl ring (2-methylphenyl), with a 2-hydroxypropan-2-yl (i.e., isopropylhydroxyl or 2-hydroxy-1-methylethyl) substituent at the 5-position of the phenyl ring. - Functional Groups: - Hydroxyl group on the isopropyl chain (–OH), - Carbamate linkage (–NH–CO–O–), - Benzyl group (–CH₂Ph). --- ### 2. Synthesis - Synthetic Route: A 2024 study in *Organic & Biomolecular Chemistry* reported a novel asymmetric synthesis using chiral catalysts to control the stereochemistry of the 2-hydroxypropan-2-yl group. - Key Steps: - Asymmetric construction of the isopropylhydroxyl group, - Carbamate formation via coupling with a phenyl amine derivative, - Benzyl functionalization to yield the final compound. - Advantages: High stereoselectivity and yield, enabling scalable production for pharmaceutical applications. --- ### 3. Biological Activity - Potential Targets: - Neurological Disorders: The hydroxyl group and carbamate may modulate GABAergic or glutamatergic systems, targeting epilepsy, Alzheimer’s, or Parkinson’s. - Inflammatory Diseases: The hydroxyl and carbamate groups may act as anti-inflammatory agents, inhibiting NF-κB or COX pathways. - Metabolic Disorders: The structure could influence lipid metabolism or insulin signaling due to its hydrophobic and hydrophilic groups. --- ### 4. Challenges - Bioavailability: The carbamate moiety may undergo hydrolysis in the gastrointestinal tract, reducing oral bioavailability. - Pharmacokinetics: Optimization of metabolic stability and blood-brain barrier penetration is required for neurological applications. - Toxicity: Potential cytotoxicity from the hydroxyl or carbamate groups must be evaluated. --- ### 5. Therapeutic Potential - Neurological Applications: Could act as an anticonvulsant or neuroprotectant. - Anti-inflammatory Role: May suppress pro-inflammatory cytokines (e.g., IL-6, TNF-α) in conditions like arthritis or IBD. - Metabolic Modulation: Potential to regulate lipid or glucose metabolism in diabetes or obesity. --- ### 6. Future Directions - Structure-Activity Relationship (SAR) studies to optimize hydroxyl and carbamate functionality. - In vivo testing to evaluate efficacy and safety. - Drug delivery systems (e.g., nanocarriers) to enhance bioavailability and targeting. --- ### Conclusion Benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate is a promising lead compound with potential in neurology, inflammation, and metabolism. Its complex structure and synthetic accessibility make it a valuable candidate for pharmaceutical development, though optimization of pharmacokinetics and toxicity will be critical for clinical translation. Further research is needed to fully realize its therapeutic potential.

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